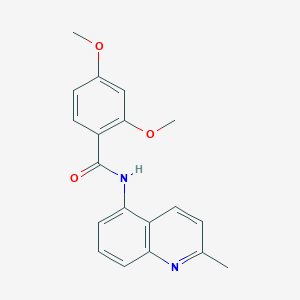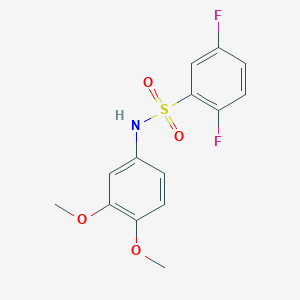![molecular formula C18H22N4O2 B5338910 {1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone](/img/structure/B5338910.png)
{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone, also known as MTPM, is a novel chemical compound that has gained attention in recent years due to its potential applications in scientific research. MTPM is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The mechanism of action of {1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in various cellular processes. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and are implicated in cancer metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound inhibits the proliferation and migration of cancer cells, induces apoptosis, and reduces the production of inflammatory cytokines. In vivo studies have shown that this compound inhibits tumor growth and metastasis, reduces inflammation, and improves cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, this compound has some limitations, such as its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, this compound has not been extensively studied for its potential side effects, and further research is needed to determine its safety profile.
将来の方向性
There are several potential future directions for research on {1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone. One direction is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is the investigation of this compound as a fluorescent probe for imaging and detection of biological molecules. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects, as well as to optimize its synthesis and formulation for maximum efficacy and bioavailability.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound and to develop it into a useful tool for scientific research and drug development.
合成法
The synthesis of {1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone has been achieved using various methods, including the one-pot, three-component reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid, piperidine, and benzophenone. The reaction is carried out in the presence of a catalyst and under specific conditions to yield this compound with high purity and yield. Other methods, such as the use of alternative starting materials and different reaction conditions, have also been explored.
科学的研究の応用
{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging and detection of biological molecules.
特性
IUPAC Name |
1-(3-benzoylpiperidin-1-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-19-16(21-20-13)9-10-17(23)22-11-5-8-15(12-22)18(24)14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEXRPQJUPUEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCC(=O)N2CCCC(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5338845.png)
![1-(4-methoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5338851.png)
![4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5338859.png)
![2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5338867.png)

![5-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5338890.png)
![4-(2,3-dimethoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5338899.png)


![N-[1-(4-ethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5338923.png)
![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride](/img/structure/B5338930.png)
![5-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-2-furaldehyde](/img/structure/B5338934.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylphenyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5338935.png)
